molecular formula C11H15N3O2 B1470238 6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 1368709-42-5

6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1470238
CAS No.: 1368709-42-5
M. Wt: 221.26 g/mol
InChI Key: DFGGKANDSITJQR-UHFFFAOYSA-N
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Description

6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS: 933731-47-6) is a pyrimidine derivative featuring a 4-methylpiperidine substituent at the 6-position and a carboxylic acid group at the 4-position of the pyrimidine ring. Its molecular formula is C₁₁H₁₅N₃O₂, with a molecular weight of 237.26 g/mol . The compound is of significant interest in medicinal chemistry due to the structural versatility of the pyrimidine scaffold, which is prevalent in bioactive molecules. Pyrimidine derivatives are known for their roles as kinase inhibitors, antimicrobial agents, and antitubercular compounds .

The 4-methylpiperidine group enhances lipophilicity and may influence binding to biological targets such as enzymes or receptors. The carboxylic acid moiety provides a handle for further derivatization, enabling the synthesis of amides, esters, or salts for improved pharmacokinetic properties .

Properties

IUPAC Name

6-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-2-4-14(5-3-8)10-6-9(11(15)16)12-7-13-10/h6-8H,2-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGGKANDSITJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Pyrimidine-4-carboxylic Acid Derivatives

A foundational step in the synthesis is the preparation of pyrimidine-4-carboxylic acid or its esters, which serve as intermediates.

  • Ethyl 5-bromopyrimidine-4-carboxylate synthesis has been reported with a regioselective radical alkoxycarbonylation method using a toluene–water biphasic system and acetic acid to increase conversion, achieving yields up to 48% in one step from 5-bromopyrimidine. This method minimizes polysubstitution and side products, making it efficient for scale-up.

  • Attempts to functionalize pyrimidine rings via regioselective magnesiation or lithiation followed by reaction with dimethyl carbonate or methyl chloroformate have been unsuccessful, indicating the importance of radical chemistry routes for these substrates.

Step Reagents/Conditions Yield Notes
Radical alkoxycarbonylation of 5-bromopyrimidine Toluene–water, acetic acid, peroxide, FeSO4·7H2O, 0 °C 48% Regioselective, >90% purity, scalable
Formation of methyl ester via acid chloride (COCl)2, CH2Cl2, cat. DMF, MeOH 3–8% over two steps Laborious purification

Synthesis of 1-Methylpiperidine-4-carboxylic Acid Intermediate

The 4-methylpiperidin-1-yl substituent is introduced via the corresponding 1-methylpiperidine-4-carboxylic acid intermediate, which can be prepared by:

  • Transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid) with formaldehyde under mild conditions (ambient pressure, heat up to 90-95 °C) using palladium on charcoal or platinum catalysts in aqueous acidic media (e.g., formic acid). This method selectively methylates the nitrogen atom at the 1-position.

  • Subsequent conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid (1.5 equivalents) to improve stability and handling.

Step Reagents/Conditions Outcome Notes
Transfer hydrogenation Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid, heat 90-95 °C 1-methylpiperidine-4-carboxylic acid Mild, selective N-methylation
Salt formation HCl (1.5 equiv) Hydrochloride salt Stabilizes intermediate

Coupling of 1-Methylpiperidine-4-carboxylic Acid with Pyrimidine Core

The key step to form the target compound involves coupling the 1-methylpiperidine moiety to the pyrimidine ring:

  • The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is converted to an amide intermediate by reaction with thionyl chloride and diethylamine, forming N,N-diethyl-1-methylpiperidine-4-carboxamide. This amide can serve as a coupling partner or intermediate in further transformations.

  • Grignard reagents, particularly isopropylmagnesium chloride/lithium chloride (Turbo Grignard), can be employed to functionalize the pyridine or pyrimidine ring at the 6-position. This method operates at ambient temperature (18-25 °C), avoiding cryogenic conditions required by lithium reagents, and is advantageous for scale-up and product purity.

  • Catalytic hydrogenation or substitution reactions at controlled temperatures (60-70 °C) with catalyst loadings above 0.02 wt % help avoid discoloration and side reactions, yielding a white crystalline product.

Step Reagents/Conditions Outcome Notes
Amide formation 1-methylpiperidine-4-carboxylic acid hydrochloride, SOCl2, diethylamine N,N-diethyl-1-methylpiperidine-4-carboxamide Intermediate for coupling
Grignard coupling 6-bromopyridin-2-yl derivative, Turbo Grignard reagent, ambient temp (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Mild, scalable
Catalytic hydrogenation Pd catalyst, 60-70 °C Final coupled product Avoids discoloration

Purification and Characterization

  • Purification is typically achieved by flash column chromatography or crystallization, depending on the intermediate's nature.

  • Analytical methods such as $$^{1}H$$ NMR, $$^{13}C$$ NMR, LC-MS, and GC-MS confirm the structure and purity. For example, ethyl 5-bromopyrimidine-4-carboxylate shows characteristic NMR signals at 9.20 and 9.00 ppm for pyrimidine protons and an LC-MS m/z of 185 [M – OEt]+.

Summary Table of Key Preparation Steps

Preparation Step Starting Material Reagents/Conditions Product Yield/Purity Notes
Radical alkoxycarbonylation 5-Bromopyrimidine Toluene–water, AcOH, H2O2, FeSO4·7H2O, 0 °C Ethyl 5-bromopyrimidine-4-carboxylate 48%, >90% pure Regioselective, scalable
N-Methylation Piperidine-4-carboxylic acid Formaldehyde, Pd/C, formic acid, 90-95 °C 1-Methylpiperidine-4-carboxylic acid High Transfer hydrogenation
Amide formation 1-Methylpiperidine-4-carboxylic acid HCl salt SOCl2, diethylamine N,N-Diethyl-1-methylpiperidine-4-carboxamide Not specified Intermediate for coupling
Grignard coupling 6-Bromopyridin-2-yl derivative Turbo Grignard reagent, ambient temp (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Not specified Mild, avoids cryogenic conditions
Final coupling and purification Above intermediates Catalytic hydrogenation, 60-70 °C 6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid Not specified White crystalline solid

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at 0°C.

    Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

SHP2 Inhibition and Cancer Therapy

One of the most significant applications of 6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is its role as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2). SHP2 is a critical regulator in the ERK/MAPK signaling pathway, which is often dysregulated in various cancers. Compounds derived from this structure have shown promise as selective SHP2 antagonists, demonstrating higher selectivity and lower cardiotoxicity compared to existing inhibitors like SHP099 and RMC-4550. This selectivity is crucial for reducing side effects associated with cancer treatments .

ERK5 Pathway Modulation

The compound has also been explored for its potential to inhibit the ERK5 pathway, which is implicated in cellular proliferation and survival. Research indicates that optimizing derivatives of this compound can lead to potent ERK5 inhibitors with favorable pharmacokinetic properties. These inhibitors are being investigated for their ability to prevent tumor growth in preclinical models, making them candidates for further development in cancer therapeutics .

Metabolic Disorders

Beyond cancer, there is emerging evidence that compounds related to this compound may have therapeutic potential in treating metabolic disorders. For instance, studies have suggested that antagonists targeting retinol binding protein 4 (RBP4) can lower plasma RBP4 levels significantly, which may help alleviate conditions such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD). The pharmacological modulation of RBP4 through these compounds could represent a novel approach to managing metabolic diseases .

Case Studies and Research Findings

Study Focus Findings
Study on SHP2 InhibitorsCancer TreatmentDemonstrated that derivatives of the compound effectively inhibited SHP2, leading to reduced cell proliferation in cancer models.
ERK5 Inhibition ResearchTumor GrowthIdentified several optimized analogues that showed nanomolar potency against ERK5, with promising results in mouse xenograft models .
RBP4 Antagonist DevelopmentMetabolic DisordersShowed that compounds could significantly reduce serum RBP4 levels and improve conditions related to metabolic syndrome .

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table summarizes structurally related pyrimidine-4-carboxylic acid derivatives, highlighting differences in substituents, molecular properties, and reported biological activities:

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities References
6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid 4-Methylpiperidine C₁₁H₁₅N₃O₂ 237.26 Drug design (kinase inhibition)
6-(Benzyl(methyl)amino)pyrimidine-4-carboxylic acid Benzyl(methyl)amino C₁₃H₁₄N₄O₂ 270.28 Antitubercular (MIC: 0.5–2 μg/mL)
6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid 4-Fluorophenyl C₁₁H₈FN₂O₂ 234.19 Antimicrobial (in silico activity)
6-(Cyclopropylmethyl)aminopyrimidine-4-carboxylic acid Cyclopropylmethylamino C₉H₁₁N₃O₂ 193.20 Intermediate for pharmaceutical synthesis
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid Methoxypyrimidinyl-piperidine C₁₁H₁₅N₃O₃ 237.26 Not reported (structural analogue)
6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid 3-Chloro-2-fluorophenyl C₁₁H₇ClFN₂O₂ 268.64 Synthetic intermediate

Biological Activity

6-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in cell signaling pathways. Notably, it has been studied for its inhibitory effects on the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and survival.

Inhibition Studies

The compound has shown promising results in various enzyme inhibition assays. For instance, it was evaluated for its ability to inhibit the enzymatic activity of HsPim-1, a kinase associated with cancer progression. The results indicated that compounds similar to this compound exhibited micromolar to submicromolar inhibition profiles (IC50 values ranging from 0.1 to 10 µM) against HsPim-1 .

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values against various cell lines:

Cell LineIC50 (µM)
HCT-1160.16
SK-HEP10.28
MDA-MB-2310.28
A5490.48
MCF-73.24

These values indicate a potent activity against multiple types of cancer cells, suggesting its potential as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable properties, including low clearance rates and reasonable oral bioavailability (around 42% in mouse models) . This profile is essential for developing effective therapeutic agents.

Study on ERK5 Inhibition

In a recent study, researchers explored the structure-activity relationship (SAR) of various derivatives based on the pyrimidine scaffold similar to this compound. They found that modifications at specific positions led to enhanced ERK5 inhibitory activity. For example, the introduction of small alkyl groups at the 2-position of the pyrimidine ring resulted in increased potency .

Clinical Implications

Given its ability to inhibit key signaling pathways involved in tumor growth, this compound holds promise for further development as a therapeutic agent against hyperproliferative diseases such as cancer. Its selectivity over related kinases reduces potential side effects associated with broader-spectrum inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.